molecular formula C10H15N3O4 B573328 Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate CAS No. 182120-97-4

Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate

Cat. No.: B573328
CAS No.: 182120-97-4
M. Wt: 241.247
InChI Key: YSFOUANMZAMCHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-carbamoyloxazole under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amines .

Scientific Research Applications

Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for various analytical techniques . In biology, it is used to study enzyme interactions and protein binding. In medicine, it is investigated for its potential therapeutic properties and as a precursor in drug synthesis .

Mechanism of Action

The mechanism of action of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate can be compared with other similar compounds, such as:

  • Tert-butyl (4-carbamoyloxazol-2-yl)carbamate
  • Tert-butyl (4-carbamoyloxazol-2-yl)ethylcarbamate

These compounds share similar structures but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications .

Properties

IUPAC Name

tert-butyl N-[(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)12-4-7-13-6(5-16-7)8(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFOUANMZAMCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700556
Record name tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182120-97-4
Record name tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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